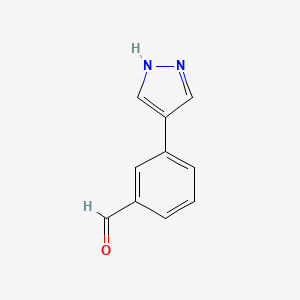
3-(1H-吡唑-4-基)苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position. This compound is notable for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
Chemistry: 3-(1H-Pyrazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential in biological assays, particularly in the development of antipromastigote agents for treating leishmaniasis .
Medicine: Research has indicated that derivatives of 3-(1H-Pyrazol-4-yl)benzaldehyde exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
Target of Action
Similar compounds containing pyrazole scaffolds have been found to exhibit a wide range of biological activities, including antimicrobial , antimalarial , anti-inflammatory , antiviral , antileishmanial , antiproliferative , and anticancer activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
Molecular docking studies of similar compounds suggest that they may interact with various enzymes and proteins, leading to changes in their function . For instance, some pyrazole derivatives have been found to interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Pharmacokinetics
The compound’s predicted properties, such as its density (115±01 g/cm3) and boiling point (3101±250 °C) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit potent antimicrobial activity, suggesting that 3-(1h-pyrazol-4-yl)benzaldehyde may also have significant effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and exposure to oxygen.
准备方法
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing pyrazole derivatives involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Dehydrogenative Coupling: This method uses a combination of ruthenium catalysts and NHC-diphosphine ligands to couple 1,3-diols with arylhydrazines, producing pyrazoles with high selectivity.
Industrial Production Methods: Industrial production of 3-(1H-Pyrazol-4-yl)benzaldehyde typically involves large-scale condensation reactions followed by oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-(1H-Pyrazol-4-yl)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as aryl halides and copper catalysts are employed for N-arylation reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-arylpyrazoles and halogenated pyrazoles.
相似化合物的比较
- 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
- 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
- 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 4-(1H-Tetraazol-5-yl)benzaldehyde
Uniqueness: 3-(1H-Pyrazol-4-yl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential in drug development make it a valuable compound in scientific research.
属性
IUPAC Name |
3-(1H-pyrazol-4-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDRHYXAYPNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNN=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
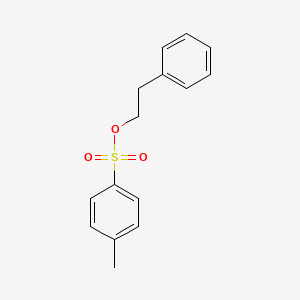
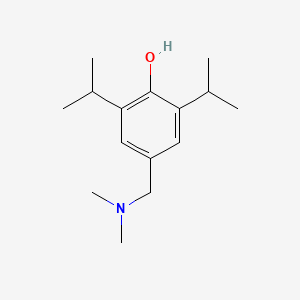
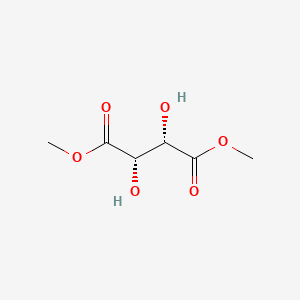
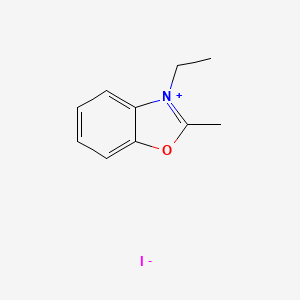
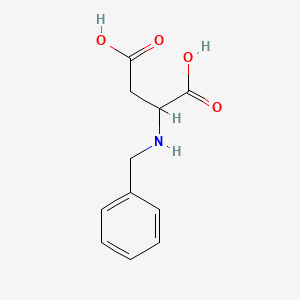

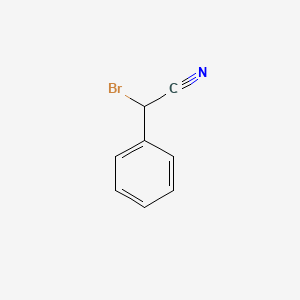
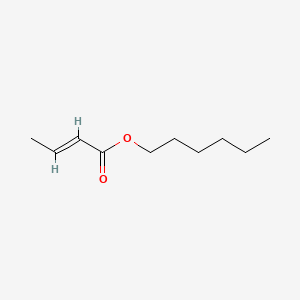
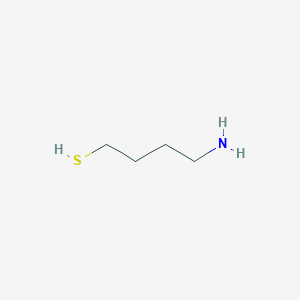
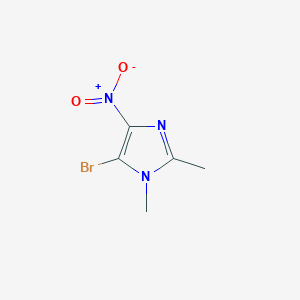

-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
